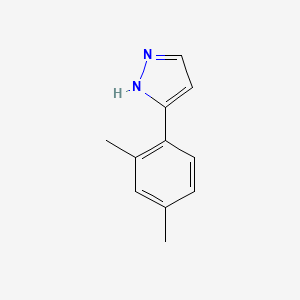

3-(2,4-Dimethylphenyl)-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFGCQNAHGBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,4 Dimethylphenyl 1h Pyrazole and Its Structural Congeners

Core Pyrazole (B372694) Ring Formation Strategies

The formation of the pyrazole ring is the foundational step in the synthesis of these compounds. The two most prevalent and versatile methods are cyclocondensation reactions and [3+2] cycloaddition approaches.

Cyclocondensation Reactions Employing Substituted Hydrazines

Cyclocondensation reactions are a classical and widely utilized method for pyrazole synthesis. nih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. youtube.comrsc.org The reaction proceeds through the formation of an imine, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com

A prominent example of this strategy is the Knorr pyrazole synthesis , which specifically describes the reaction between a β-diketone and a hydrazine. jk-sci.comresearchgate.netwikipedia.org This method is highly effective, often producing high yields of the pyrazole product. youtube.com For instance, reacting a 1,3-dicarbonyl compound with hydrazine hydrate (B1144303) can lead to the formation of the corresponding pyrazole. researchgate.netrjptonline.orgcore.ac.uk The reaction can also be carried out with substituted hydrazines, such as phenylhydrazine, to introduce a substituent at the N1 position of the pyrazole ring. thepharmajournal.com

Another variation involves the use of α,β-unsaturated ketones (chalcones) as the 1,3-dielectrophile. nih.govbeilstein-journals.org The reaction with hydrazine initially forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.govrjptonline.orgdergipark.org.trresearchgate.net The oxidation can often be achieved in situ. nih.gov Cross-conjugated enynones have also been successfully employed in cyclocondensation reactions with arylhydrazines to regioselectively synthesize pyrazole derivatives. nih.gov

The general scheme for the cyclocondensation reaction is as follows:

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Product | Reference |

| 1,3-Diketone | Hydrazine | Polysubstituted pyrazole | nih.gov |

| α,β-Unsaturated Ketone (Chalcone) | Hydrazine Hydrate | Pyrazoline (oxidized to pyrazole) | rjptonline.org |

| Cross-conjugated Enynone | Arylhydrazine | Regioselective pyrazole derivative | nih.gov |

| Ethyl Acetoacetate | Phenylhydrazine | 1,3,5-Substituted pyrazole | nih.gov |

[3+2] Cycloaddition Approaches

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and regioselective route to pyrazoles. beilstein-journals.orgorganic-chemistry.org This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene. rsc.org

A common 1,3-dipole used in pyrazole synthesis is a nitrile imine, which can be generated in situ from hydrazonoyl halides. These nitrile imines then react with alkynes to form the pyrazole ring. organic-chemistry.org Sydnones, which are stable mesoionic heterocyclic compounds, can also serve as 1,3-dipoles in reactions with alkynes, often catalyzed by copper, to yield 1,4-disubstituted pyrazoles. organic-chemistry.orgrsc.org Another approach utilizes the reaction of diazo compounds with alkynes. For example, the reaction of tosylhydrazones (which generate diazo compounds in situ) with nitroalkenes leads to the formation of 3,4-diaryl-1H-pyrazoles. rsc.org

The general scheme for a [3+2] cycloaddition reaction is depicted below:

![[3+2] Cycloaddition Reaction](https://i.imgur.com/Gj3H81c.png)

Table 2: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Hydrazonoyl Halide (in situ Nitrile Imine) | Vinylsulfonium Salt | Mild conditions | Pyrazole derivative | organic-chemistry.org |

| Sydnone | Terminal Alkyne | Copper | 1,4-Disubstituted pyrazole | rsc.org |

| Tosylhydrazone (in situ Diazo Compound) | Nitroalkene | Mild conditions | 3,4-Diaryl-1H-pyrazole | rsc.org |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkyne | Silver | Pyrazole | organic-chemistry.org |

Introduction of the 2,4-Dimethylphenyl Moiety

The introduction of the 2,4-dimethylphenyl group onto the pyrazole core is a critical step in the synthesis of the target compound. This can be achieved either by incorporating the moiety into one of the starting materials for the pyrazole ring formation or by functionalizing a pre-formed pyrazole ring.

One straightforward method is to use a hydrazine substituted with the 2,4-dimethylphenyl group in a cyclocondensation reaction. For instance, reacting 2,4-dimethylphenylhydrazine with a suitable 1,3-dicarbonyl compound would directly yield a 1-(2,4-dimethylphenyl)pyrazole.

Alternatively, if the 2,4-dimethylphenyl group is to be at the C3 or C5 position, a corresponding 1,3-dicarbonyl compound bearing this substituent would be required. For example, a chalcone (B49325) derived from 2,4-dimethylacetophenone could be reacted with hydrazine to form a 3-(2,4-dimethylphenyl)pyrazole.

In cases where a pre-formed pyrazole is used, modern cross-coupling reactions can be employed. For example, a halogenated pyrazole could be coupled with a 2,4-dimethylphenylboronic acid derivative under palladium catalysis (Suzuki coupling) to introduce the desired aryl group. While direct C-H arylation methods are also emerging, they often require specific directing groups for regioselectivity.

A documented synthesis of a related compound, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, involves the reaction of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (B569330) with iron in acetic acid to reduce the nitro group, followed by further transformations. google.com This illustrates a method for incorporating the 2,4-dimethylphenyl group into a starting material for a more complex synthesis.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry has introduced several techniques to improve the efficiency, yield, and environmental footprint of pyrazole synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.orgrsc.orgbenthamdirect.com In the context of pyrazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgresearchgate.netnih.gov For example, the cyclization of chalcones with hydrazine hydrate, which can take several hours under conventional reflux, can often be completed in a matter of minutes under microwave irradiation. rjptonline.org This rapid heating can also lead to cleaner reactions with fewer side products. acs.org Both solvent-free and solvent-based microwave-assisted pyrazole syntheses have been successfully developed. researchgate.netnih.gov

Catalytic Systems in Pyrazole Synthesis

The use of catalysts is crucial for enhancing the efficiency and selectivity of pyrazole synthesis. organic-chemistry.orgnih.gov A wide range of catalytic systems have been developed, including both metal-based and organocatalysts.

Metal Catalysis:

Copper catalysts are widely used in [3+2] cycloaddition reactions, such as the reaction of sydnones with alkynes. organic-chemistry.orgrsc.org Copper-promoted aerobic oxidative cycloadditions of N,N-disubstituted hydrazines with alkynoates also provide an efficient route to substituted pyrazoles. organic-chemistry.org

Palladium catalysts are instrumental in cross-coupling reactions for functionalizing pre-formed pyrazole rings. rsc.org

Rhodium catalysts have been employed in the addition-cyclization of hydrazines with alkynes. organic-chemistry.org

Ruthenium catalysts can facilitate the dehydrogenative coupling of 1,3-diols with arylhydrazines. organic-chemistry.org

Iron catalysts have been used for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Silver catalysts have been shown to mediate the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. organic-chemistry.org

Organocatalysis and Other Catalysts:

Acid catalysis is commonly employed in the Knorr pyrazole synthesis to facilitate the condensation reaction. jk-sci.comgoogle.com

Iodine can catalyze the cascade reaction between enaminones, hydrazines, and DMSO to form 1,4-disubstituted pyrazoles. organic-chemistry.org

Nano-organocatalysts , such as magnetically retrievable ferrite-anchored glutathione, have been used for microwave-assisted Paal-Knorr reactions. jk-sci.com

Protic pyrazole complexes themselves can act as ligands in catalytic systems, for instance, in transfer hydrogenation reactions. nih.gov

Solvent-Free Reaction Conditions

The synthesis of pyrazole derivatives, including structures analogous to 3-(2,4-dimethylphenyl)-1H-pyrazole, has increasingly moved towards green chemistry principles, with a significant focus on solvent-free reaction conditions. These methods offer advantages such as reduced environmental impact, operational simplicity, and often, improved reaction rates and yields.

Several effective solvent-free approaches have been developed:

Microwave-Assisted Synthesis : The use of microwave irradiation under solvent-free conditions has been shown to be a highly efficient method for synthesizing pyrazoles. researchgate.net This technique accelerates the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines, significantly reducing reaction times compared to conventional heating. researchgate.net The high temperatures achieved rapidly under microwave irradiation can promote the formation of dehydrated pyrazole products. researchgate.net

Catalyst-Free Thermal Cycloaddition : The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted by simple heating under solvent-free conditions. rsc.org This method is particularly effective with α-diazocarbonyl substrates, affording pyrazole products in high yields without the need for extensive work-up or purification procedures. rsc.org

Ionic Liquid-Mediated Synthesis : Tetrabutylammonium bromide (TBAB), an organic ionic salt, can serve as a highly polar reaction medium for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions. tandfonline.comtandfonline.com This method provides good yields (75–86%) and allows for the recovery and reuse of the ionic salt, adding to its environmental credentials. tandfonline.comtandfonline.com

Iodine-Mediated Cascade Reactions : A metal- and solvent-free cascade strategy using iodine as a mediator has been developed for the synthesis of amino pyrazole thioether derivatives. This multicomponent reaction is economically feasible, efficient, and environmentally benign, proceeding with high selectivity. acs.org

Table 1: Comparison of Solvent-Free Synthetic Methods for Pyrazoles

| Method | Typical Reactants | Conditions | Advantages |

| Microwave Irradiation | 1,3-Diketones, Hydrazines | Solvent-free, MW heating | Rapid reaction times, high yields |

| Thermal Cycloaddition | Diazo compounds, Alkynes | Solvent-free, heating | Catalyst-free, high purity of products |

| Ionic Liquid Medium | Isocyanides, Acetylenedicarboxylates, Hydrazines | Tetrabutylammonium Bromide (TBAB), Room Temp | Environmentally friendly, reusable medium |

| Iodine-Mediation | Enaminones, Hydrazines, Thiol sources | Iodine, solvent-free | Metal-free, high selectivity, multicomponent |

Synthesis of Functionalized Derivatives and Analogs

The core this compound structure is a versatile scaffold for the development of more complex molecules through the introduction of various functional groups and the use of multi-step reaction sequences.

Introduction of Carboxamide, Carboxylic Acid, and Other Functional Groups

Functionalization of the pyrazole ring is a key strategy for modifying the properties of the parent compound. Carboxamide and carboxylic acid moieties are of particular interest.

Pyrazole Carboxamides : These derivatives are commonly synthesized by reacting a pyrazole amine with a suitable carboxylic acid or its activated form (e.g., an acyl chloride). For instance, pyrazole-thiophene based amide derivatives have been synthesized by reacting 5-bromothiophene carboxylic acid with a pyrazole amine. nih.gov A search of chemical databases reveals the specific compound N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, indicating direct functionalization is achievable. nih.gov Another general route involves the treatment of a pyrazole with acetyl chloride in pyridine (B92270) to yield an N-acetylated pyrazole. jocpr.com

Pyrazole Carboxylic Acids : These can be prepared through various synthetic routes. The Vilsmeier-Haack reaction on in-situ formed hydrazones is a known method for producing pyrazole-carboxyaldehydes, which can be subsequently oxidized to the corresponding carboxylic acid. researchgate.net Commercially available building blocks like 4-Formyl-1H-pyrazole-3-carboxylic acid and 1H-Pyrazole-3-carboxylic acid serve as versatile starting materials for further elaboration. sigmaaldrich.comsigmaaldrich.com

Other Functional Groups : A wide array of other functional groups can be introduced. For example, pyrazole-4-carbaldehydes can be converted into alkenyl derivatives through condensation with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide. biointerfaceresearch.com They can also be condensed with hydrazides or hydroxylamine (B1172632) to form hydrazones and oximes, respectively. biointerfaceresearch.com

Table 2: Examples of Functionalized Pyrazole Derivatives

| Derivative Type | General Structure / Example | Synthetic Precursors |

| Pyrazole Carboxamide | N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide | 1H-Pyrazole-3-carboxylic acid and 2,4-dimethylaniline |

| Pyrazole Carboxylic Acid | 4-Formyl-1H-pyrazole-3-carboxylic acid | Vilsmeier-Haack reaction on hydrazones |

| Alkenyl Pyrazole | 2-({3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrile | 3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazole-4-carbaldehyde, Malononitrile |

| Pyrazole Oxime | 3-[5-(4-Nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime | 3-[5-(4-Nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, Hydroxylamine |

Multi-Step Organic Reaction Sequences

One prominent multi-step strategy involves the synthesis of pyrazoles from chalcone analogues. This sequence typically includes:

Chalcone Formation : Condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). For a thiophene-containing analog, 2-acetylthiophene (B1664040) and a substituted benzaldehyde are used. researchgate.net

Intermediate Formation : The resulting chalcone undergoes a reaction, such as the addition of bromine across the double bond to form a chalcone dibromide. researchgate.net

Conversion to β-Diketone : The dibromide is then converted into a 1,3-diketone (a key pyrazole precursor). researchgate.net

Cyclization : The final step is the ring closure of the β-diketone with a hydrazine (e.g., hydrazine hydrate) to form the pyrazole ring. researchgate.net

Multicomponent reactions (MCRs) represent another powerful approach, enabling the one-pot synthesis of highly substituted pyrazoles from three or more starting materials. beilstein-journals.org For example, a three-component synthesis can be achieved by reacting 1,3-dicarbonyl compounds (which can themselves be generated in-situ) with hydrazines. nih.gov These methods can be extended to four-component reactions; for instance, the reaction of a β-ketoester with hydrazine to form a pyrazolone (B3327878), which then reacts with a Michael acceptor generated in-situ from an aldehyde and malononitrile, ultimately yielding complex structures like pyrano[2,3-c]pyrazoles. beilstein-journals.org Natural catalysts, such as those derived from lemon peel, have also been employed in one-pot, two-component syntheses of N-phenyl pyrazoles under ultrasonication, highlighting a green chemistry approach to multi-step sequences. ijsrch.com

Structural Elucidation and Conformational Analysis of 3 2,4 Dimethylphenyl 1h Pyrazole and Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the elucidation of the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, among others, offer complementary information to confirm the identity and purity of synthesized pyrazole (B372694) derivatives.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR: The proton NMR spectra of pyrazole derivatives exhibit characteristic signals. For instance, in N-substituted pyrazoles, the pyrazole proton often appears as a downfield singlet. researchgate.net In pyrazoline derivatives, the protons on the dihydro-pyrazole ring typically appear as doublets of doublets (dd) due to geminal and vicinal coupling. nanobioletters.comnih.gov The aromatic protons of the phenyl and dimethylphenyl groups resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with splitting patterns dependent on their substitution. researchgate.netnih.gov The methyl groups of the 2,4-dimethylphenyl substituent show distinct singlet signals in the upfield region. nanobioletters.com

¹³C NMR: The carbon-13 NMR spectra provide information on all carbon atoms in the molecule. The carbon atoms of the pyrazole ring show characteristic chemical shifts, with C-3 and C-5 appearing at different positions depending on the substitution pattern. nanobioletters.com The carbons of the dimethylphenyl ring and the methyl groups also have distinct and identifiable resonances. nanobioletters.com For example, in N,N-dimethylaminophenyl substituted pyrazole carbothioamides, the N(CH3)2 carbons appear around 40 ppm. nanobioletters.com

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is utilized. This technique is highly sensitive to the chemical environment of the fluorine atom and provides valuable structural information for fluorinated analogues. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate | 7.99 (s, 1H, pyrazole-H), 7.49–7.57 (m, 5H, phenyl-H), 4.22 (q, 2H, -CH₂-), 2.49 (s, 3H, pyrazole-CH₃), 1.26 (t, 3H, ester-CH₃) | Not fully detailed in source | researchgate.net |

| 3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | 8.245 (d, 1H, CH=), 7.465-7.534 (m, 3H, Ar-H), 6.998-7.250 (m, 6H, Ar-H), 6.721 (d, 1H, =CH), 3.010 (s, 6H, N(CH₃)₂) | 188.3 (C=O), 153.0, 143.4, 136.0, 134.3, 129.7, 129.3, 128.5, 128.3, 128.1, 124.6, 121.4, 111.0, 40.2 (N(CH₃)₂) | nanobioletters.com |

| 5-(4-methoxyphenyl)-3′-naphthalen-2-yl-2,1′-diphenyl-3,4-dihydro-2H,1'H-[3,4′]bipyrazole | 6.9–8.2 (m, 21H, Ar-H), 6.6 (s, 1H, pyrazole-H), 5.28 (t, 1H, pyrazoline-C5-H), 3.8 (s, 3H, OCH₃), 3.3–3.6 (dd, 2H, pyrazoline-C4-H) | Not detailed | nih.gov |

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For many pyrazole derivatives, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is readily observed. nanobioletters.comnih.govrsc.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Pyrazole Derivatives

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|---|---|---|---|

| A 4,4-dimethyl-5-phenyl-2-(trifluoromethyl)phenyl-pyrazol-3-one derivative | C₁₈H₁₅F₃N₂O | 333.1209 | 333.1211 | rsc.org |

| A 4,4-dimethyl-2-(4-nitrophenyl)-5-phenyl-pyrazol-3-one derivative | C₁₇H₁₅N₃O₃ | 310.1186 | 310.1188 | rsc.org |

| A 1-(4-chlorophenyl)-4,4,5-trimethyl-3-phenyl-dihydropyrazole derivative | C₁₈H₂₀ClN₂ | 299.1310 | 299.1311 | rsc.org |

| 3-(4-(dimethylamino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one based pyrazole carbothioamide | C₁₉H₂₂N₄OS | 354.2 (M⁺) | 354.2 (M⁺) | nanobioletters.com |

| 5-(4-Chlorophenyl)-3′-naphthalen-2-yl-2,1′-diphenyl-3,4-dihydro-2H,1'H-[3,4′] bipyrazole | C₃₄H₂₅ClN₄ | 524 (M⁺) | 524 (M⁺) | nih.gov |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic pyrazole ring and the attached phenyl groups. scispace.comresearchgate.netnih.gov The position of the maximum absorption (λmax) can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. scispace.comsemanticscholar.org For example, theoretical studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed that the calculated λmax shifts from 313.81 nm in the gas phase to 320.46 nm in DMSO, indicating a redshift with increasing solvent polarity. scispace.com Experimental spectra of pyrazole azo dyes show characteristic absorption maxima for the pyrazole chromophore as well as the azo group. nih.gov

Table 3: UV-Vis Absorption Data for Pyrazole Derivatives

| Compound/Chromophore | Solvent | λmax (nm) | Source |

|---|---|---|---|

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM | 301 | scispace.com |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DMSO | 303 | scispace.com |

| 1H-1,2,3-Triazole (related azole) | Gas Phase | 205 (π → π*) | researchgate.net |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate chromophore | Not specified | 235 | nih.gov |

| 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (PPB) | Ethanol | ~250 and ~280 | semanticscholar.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of pyrazole derivatives show characteristic absorption bands. A strong peak in the region of 3341-3353 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring. amazonaws.com Aromatic C=C stretching vibrations are confirmed by intense peaks in the 1574-1591 cm⁻¹ region, while C=N stretching vibrations appear around 1463-1477 cm⁻¹. amazonaws.com In pyrazoline carbothioamide derivatives, the C=S group also gives a characteristic absorption. researchgate.net

Table 4: Characteristic IR Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Source |

|---|---|---|---|

| N-H (pyrazole ring) | Stretching | 3341 - 3353 | amazonaws.com |

| C-H (aromatic) | Stretching | ~3064 | scispace.com |

| C=C (aromatic) | Stretching | 1574 - 1591 | amazonaws.com |

| C=N (pyrazole ring) | Stretching | 1463 - 1477 | amazonaws.com |

| C=O (ketone/amide) | Stretching | ~1631 | scispace.com |

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical formula derived from mass spectrometry and for verifying the purity of the synthesized compound. The experimentally found percentages are compared with the theoretically calculated values for the proposed molecular formula. researchgate.netnanobioletters.comresearchgate.net

Table 5: Elemental Analysis Data for Pyrazole Derivatives

| Compound | Formula | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | C: 67.81, H: 6.13, N: 12.17 | C: 67.79, H: 6.15, N: 12.15 | researchgate.net |

| 3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | C₁₇H₁₇NO | C: 81.24, H: 6.82, N: 5.57 | C: 81.17, H: 6.78, N: 5.49 | nanobioletters.com |

| 3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₇H₁₆FNO | C: 75.82, H: 5.99, N: 5.20 | C: 75.74, H: 5.94, N: 5.15 | nanobioletters.com |

| [Cu(CHpz₃)(PPh₃)][BF₄] (a pyrazole complex) | C₂₈H₂₅BCuF₄N₆P | C: 53.65, H: 4.02, N: 13.41 | C: 53.45, H: 4.04, N: 13.39 | mdpi.com |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the crystalline state, including precise bond lengths, bond angles, and intermolecular interactions.

Studies on various pyrazole derivatives have shown that the pyrazole ring is generally planar. spast.org The crystal structures are often stabilized by a network of intermolecular hydrogen bonds, such as N-H···O or C-H···O interactions, which can lead to the formation of dimeric, trimeric, or polymeric supramolecular architectures. spast.orgresearchgate.netresearchgate.netnih.gov

For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been determined, confirming its 3D molecular structure. researchgate.net Similarly, the structure of 3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone shows that the pyrazole ring is essentially planar and its orientation relative to other rings is defined by specific interplanar angles. nih.gov In the crystal of 4-iodo-1H-pyrazole, molecules are linked into a catemeric structure via hydrogen bonds. mdpi.com The analysis of these crystal structures provides insight into the conformational preferences of the molecules and the nature of their packing in the solid state. spast.orglnu.edu.ua

Table 6: Crystallographic Data for Representative Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Features | Source |

|---|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring, N-H···O hydrogen bonds | spast.org |

| 3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone | Monoclinic | P2₁/c | Planar pyrazole and oxadiazole rings, C-H···O hydrogen bonds | nih.gov |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | a=8.16 Å, b=13.93 Å, c=7.88 Å, β=97.8° | researchgate.net |

| 4-Iodo-1H-pyrazole | Orthorhombic | Pnma | Catemeric structure via N-H···N hydrogen bonds | mdpi.com |

| 2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol | Monoclinic | P2₁/c | Data deposited at CCDC (1487543) | nih.gov |

Determination of Crystal System and Space Group

The crystal structure of pyrazole derivatives is diverse, with the specific arrangement of molecules in the crystal lattice being defined by the crystal system and space group. These parameters are determined through single-crystal X-ray diffraction analysis. For instance, the derivative bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-3-ato-κ³N⁴,N¹,N²′}iron(II) methanol (B129727) disolvate crystallizes in the orthorhombic space group Aea2. iucr.org In contrast, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole adopts a helical stack formation and belongs to the monoclinic system with the space group P2₁/c. nih.gov

The substitution pattern on the pyrazole and phenyl rings significantly influences the resulting crystal packing. A study of 4-halogenated-1H-pyrazoles showed that 4-chloro- and 4-bromo-1H-pyrazole are isostructural, crystallizing in a trimeric motif, whereas the 4-fluoro and 4-iodo analogs form catemeric (chain-like) structures. mdpi.com The crystal structure of 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole was found to be monoclinic with a P2/n space group. researchgate.net These examples highlight that even subtle changes in substitution can lead to different crystal systems and packing arrangements.

Table 1: Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | Monoclinic | Not Specified | nih.gov |

| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Triclinic | P1 | nih.gov |

| [Cu₂(3,5-dimethyl-1H-pyrazole)₄(ClO₄)₂] | Monoclinic | P2₁/n | lnu.edu.ua |

| 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole | Monoclinic | P2₁/c | nih.gov |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | mdpi.com |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The packing of pyrazole derivatives in the solid state is governed by a network of non-covalent intermolecular interactions. rsc.org Hydrogen bonding and π-π stacking are particularly significant in dictating the supramolecular architecture. rsc.orgnih.gov

Hydrogen Bonding: In N-unsubstituted pyrazoles like 3-(2,4-Dimethylphenyl)-1H-pyrazole, the pyrazole N-H group is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This facilitates the formation of various hydrogen-bonding motifs, such as dimers, trimers, and chain-like catemers. mdpi.comresearchgate.net For example, the crystal structure of 4-bromo-3-phenylpyrazole reveals a trimer formed through N-H···N hydrogen bonds. fu-berlin.de In more complex structures, C-H···O and C-H···N interactions also play a crucial role in stabilizing the crystal lattice. nih.gov The presence of other functional groups can introduce additional hydrogen bonding, such as the N-H···O bonds observed in pyrazolone (B3327878) derivatives, which can form R²₂(12) ring motifs. nih.gov

π-π Stacking: Aromatic rings in pyrazole derivatives, including the pyrazole ring itself and any phenyl substituents, engage in π-π stacking interactions. These interactions are critical for the stabilization of the crystal structure, often working in concert with hydrogen bonds. nih.govusc.edu In the crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, inversion dimers are observed, linked by π-π stacking interactions between the phenylethenyl rings with a centroid-centroid separation of 3.5857 Å. nih.gov Similarly, the packing of 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one involves chains linked by π-π stacking. nih.gov The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the aromatic rings. rsc.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.govnih.gov

For many organic molecules, including pyrazole derivatives, H···H contacts are the most abundant, often contributing over 40% to the total Hirshfeld surface area. nih.govnih.gov For a pyrazole derivative, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, the most significant contributions to the crystal packing were from H···H (37.1%), O···H/H···O (31.3%), Br···H/H···Br (13.5%), and C···H/H···C (10.6%) contacts. nih.gov In another example, C₃₃H₂₆N₄O₄, the contributions were H···H (44.3%), C···H/H···C (29.8%), and O···H/H···O (15.0%). nih.gov These plots provide a unique "fingerprint" for the crystal packing of a specific compound. crystalexplorer.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Heterocyclic Compounds

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Contacts (%) | Reference |

|---|---|---|---|---|---|

| C₁₇H₁₇BrN₂O₅ | 37.1 | 31.3 | 10.6 | Br···H (13.5), C···C (1.7), N···H (0.6), Br···O (0.5) | nih.gov |

| C₃₃H₂₆N₄O₄ | 44.3 | 15.0 | 29.8 | N···H (3.1), C···C (2.6), O···C (1.8), N···C (0.8) | nih.gov |

| C₁₅H₁₂N₂O₃ | 40.7 | 24.7 | 16.1 | C···C (8.8), N···H (3.0), O···C (2.4) | nih.gov |

| [FeII(C₁₈H₁₅N₆)₂]·2MeOH | 48.5 | - | 28.9 | N···H (16.2), C···C (2.4), N···C (1.4) | iucr.org |

Conformational Analysis and Tautomeric Equilibrium

For N-unsubstituted pyrazoles like this compound, annular prototropic tautomerism is a key feature. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two different tautomeric forms. nih.gov In the case of a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted tautomers. fu-berlin.denih.gov

The position of this equilibrium is highly sensitive to several factors, including the electronic nature of the substituents, the solvent, and temperature. fu-berlin.denih.gov Electron-donating groups and electron-withdrawing groups on the pyrazole ring can shift the equilibrium to favor one tautomer over the other. mdpi.com For 3(5)-phenylpyrazoles, studies using NMR spectroscopy have shown that the equilibrium in solution is typically rich in the 3-phenyl tautomer, which is also the form predominantly found in the solid state. fu-berlin.de

Theoretical calculations, often using Density Functional Theory (DFT), are employed to investigate the relative stabilities of the tautomers and the energy barriers for proton transfer. mdpi.comnih.gov These studies, combined with experimental techniques like low-temperature NMR and X-ray crystallography, provide a comprehensive understanding of the tautomeric behavior. researchgate.net For instance, in a study of pyrazoles derived from curcuminoids, the most abundant tautomer in solution was found to be the same as the one present in the solid state, as confirmed by both X-ray crystallography and CPMAS NMR spectroscopy. researchgate.net This interplay between solid-state structure and solution behavior is a defining characteristic of this class of compounds.

Advanced Computational and Theoretical Investigations of 3 2,4 Dimethylphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the behavior of molecules at the atomic level. For 3-(2,4-Dimethylphenyl)-1H-pyrazole, these methods have been instrumental in understanding its fundamental characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to optimize the molecular geometry of pyrazole (B372694) derivatives. nih.govacu.edu.innih.gov For compounds similar to this compound, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p) or 6-31G(d), are employed to determine the most stable geometric configuration. acu.edu.innih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The optimization reveals crucial information about bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography for related structures. acu.edu.inresearchgate.net For instance, in a study of a pyrazole derivative, the pyrazole ring was found to make a significant dihedral angle with an attached phenyl ring, confirming a non-planar molecular structure. acu.edu.in

Table 1: Representative Theoretical Bond Lengths and Angles for Pyrazole Derivatives

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | N1-N2 | ~1.360 Å |

| Bond Length | N2-C3 | ~1.367 Å |

| Bond Length | C3-C4 | ~1.299 Å |

| Bond Angle | N2-C3-C4 | Varies with substituents |

| Dihedral Angle | Phenyl-Pyrazole | Can be significant (e.g., 74.8°) |

Note: These are representative values from DFT calculations on similar pyrazole structures and may vary for the specific title compound.

Electronic Structure Analysis (HOMO/LUMO Energy Gaps, TD-SCF)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.comnih.gov A smaller gap generally suggests higher reactivity and the potential for charge transfer within the molecule. nih.govripublication.com

For pyrazole derivatives, the HOMO-LUMO energy gap is calculated using DFT methods. ripublication.com These calculations indicate that the distribution of HOMO and LUMO orbitals is often located around the aromatic rings. The energy gap values help in understanding the electronic transitions and the bioactivity of the molecule. ripublication.com Time-dependent DFT (TD-DFT) calculations are further used to predict the electronic absorption spectra, providing insights into the wavelengths at which the molecule absorbs light, which corresponds to electronic excitations from occupied to unoccupied orbitals. schrodinger.comjcsp.org.pk

Table 2: Calculated Electronic Properties for a Representative Pyrazole Derivative

| Parameter | Calculated Value |

| HOMO Energy | ~ -6.2967 eV |

| LUMO Energy | ~ -1.8096 eV |

| HOMO-LUMO Energy Gap | ~ 4.4871 eV |

Note: These values are illustrative and taken from DFT studies on related heterocyclic compounds. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential on the molecular surface. researchgate.net Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials. researchgate.net For pyrazole-containing compounds, MEP analysis often reveals that the nitrogen atoms of the pyrazole ring are regions of high electron density, making them potential sites for interaction with electrophiles. researchgate.netresearchgate.net

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. wikipedia.org This analysis is performed using the results from computational chemistry calculations, such as those from DFT. ripublication.comresearchgate.net While Mulliken charges are known to be sensitive to the choice of basis set, they can still offer valuable insights into the relative charges on different atoms in a molecule. wikipedia.orgnih.gov Studies on pyrazole derivatives have utilized Mulliken charge calculations to understand how charge is distributed across the atoms, which can influence the molecule's reactivity and intermolecular interactions. researchgate.netnih.gov It's important to note that other methods like Natural Population Analysis (NPA) are sometimes preferred due to their reduced basis set dependency. nih.govuni-muenchen.de

Prediction and Correlation of Spectroscopic Data (NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating the 1H and 13C NMR chemical shifts of molecules. nih.govarkat-usa.org These predicted chemical shifts can then be correlated with experimentally obtained NMR data. nih.govnih.gov Excellent linear correlations between the calculated and experimental chemical shifts have been reported for various pyrazole derivatives, with R² values often exceeding 0.99. nih.gov This high level of agreement validates the accuracy of the computational models and aids in the structural elucidation of new compounds. nih.govsemanticscholar.org However, it is acknowledged that the accuracy of these predictions can be influenced by the choice of the DFT functional and basis set. nih.gov

Molecular Modeling and Simulation

While the provided outline focuses heavily on quantum chemical calculations, it is worth noting that molecular modeling and simulation encompass a broader range of techniques. These can include molecular docking studies to predict the binding affinity of a compound to a biological target, as seen in research on various pyrazole derivatives. ripublication.comsemanticscholar.org Such simulations are crucial in the field of drug design and discovery.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for screening potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme. For the class of pyrazole derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for a variety of biological targets.

While specific molecular docking studies for this compound were not detailed in the surveyed literature, extensive research on structurally related pyrazole derivatives demonstrates their potential as inhibitors for several protein targets. Docking studies on various pyrazole compounds have shown that they can fit deeply within the binding pockets of proteins, forming crucial interactions like hydrogen bonds. nih.gov These studies have successfully identified pyrazole derivatives as potential inhibitors of targets such as receptor tyrosine kinases and serine/threonine protein kinases. nih.gov

For instance, docking studies on different pyrazole derivatives against targets like VEGFR-2, Aurora A, and CDK2 have revealed minimum binding energies indicating strong potential inhibitory activity. nih.gov The results from these computational screenings provide a strong rationale for the synthesis and further biological evaluation of promising candidates. nih.gov The insights gained from docking studies on analogous compounds suggest that this compound could also exhibit significant interactions with various kinase domains, a hypothesis that warrants specific computational investigation.

Table 1: Example of Molecular Docking Results for Various Pyrazole Derivatives against Protein Kinases

| Compound Class | Protein Target | PDB Code | Binding Energy (kcal/mol) |

| Pyrazole-carboxamide Derivative | VEGFR-2 | 2QU5 | -10.09 |

| Pyrazole Derivative | Aurora A | 2W1G | -8.57 |

| Pyrazole-thiadiazole Derivative | CDK2 | 2VTO | -10.35 |

Note: This table presents example data from studies on various pyrazole derivatives to illustrate the application of molecular docking, as detailed in the literature. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of a ligand-protein complex. MD simulations analyze the physical movements of atoms and molecules over time, offering insights into the stability and conformational changes of the complex in a simulated physiological environment. nih.gov This technique is crucial for validating the interactions predicted by docking and assessing the durability of the ligand's binding. nih.gov

For pyrazole-based compounds, MD simulations have been used to confirm the stability of docking poses. For example, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed. nih.gov These simulations revealed that the compounds exhibited good stability within the binding sites of the target receptors (hCA I and hCA II), with only minor conformational changes and fluctuations. nih.gov Such results reinforce the docking predictions and suggest that the compound forms a stable and lasting complex with its target.

Although specific MD simulation data for this compound is not available in the reviewed literature, the established methodology for other pyrazoles provides a clear framework. An MD simulation for a complex of this compound would involve placing the docked structure in a simulated aqueous environment and observing its trajectory over time. Key metrics, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would be calculated to evaluate the stability of the protein-ligand complex, thus validating its potential as a stable binder to a given biological target. nih.govnih.gov

In Silico Pharmacokinetic Parameter Prediction (ADMET Studies, Rule of Five)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing researchers to computationally evaluate the pharmacokinetic and safety profiles of a compound. nih.govfrontiersin.org These predictions help to identify candidates with drug-like properties and flag potential liabilities before costly synthesis and experimental testing. nih.gov A key component of this evaluation is Lipinski's Rule of Five, a set of guidelines used to assess the likely oral bioavailability of a compound. drugbank.comtiu.edu.iqunits.it

The Rule of Five stipulates that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD). drugbank.com

No more than 10 hydrogen bond acceptors (HBA). drugbank.com

A molecular mass of less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

Compounds that comply with these rules are more likely to have good membrane permeability and absorption. units.it Studies on various pyrazole derivatives frequently employ these rules to screen for drug-likeness. researchgate.neteuropeanreview.org

For this compound, a predictive analysis based on its structure can be performed.

Table 2: Predicted Lipinski's Rule of Five Parameters for this compound

| Property | Predicted Value | Rule of Five Guideline | Compliance |

| Molecular Weight | 186.24 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 (from pyrazole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (pyrazole N) | ≤ 10 | Yes |

| logP (predicted) | ~3.5-4.0 | ≤ 5 | Yes |

Note: The logP value is an estimation based on the structure and may vary slightly between different prediction algorithms.

Based on this analysis, this compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability. Further in silico ADMET studies would be necessary to predict its metabolic stability, potential for toxicity (e.g., AMES toxicity), and interactions with key proteins like P-glycoprotein. nih.govfrontiersin.org

Theoretical Studies on Basicity and Aromaticity of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure confers distinct chemical properties, including both acidic and basic characteristics, making it an amphoteric system. nih.gov Theoretical studies are essential for understanding the electronic nature of the pyrazole ring and how substituents influence its properties.

The aromaticity of the pyrazole ring is due to its cyclic, planar structure with 6 π-electrons delocalized across the ring, fulfilling Hückel's rule. This aromatic character contributes to its stability. The two nitrogen atoms in the ring have different electronic environments. One nitrogen is a "pyrrole-like" nitrogen, which is sp2-hybridized and has its lone pair of electrons participating in the aromatic π-system. nih.gov This nitrogen is associated with the ring's acidic character (N-H). The other nitrogen is a "pyridine-like" nitrogen, which is also sp2-hybridized, but its lone pair resides in an sp2 orbital in the plane of the ring and is not part of the aromatic system. nih.govksu.edu.sa This lone pair is available for protonation, making this nitrogen the center of basicity. ksu.edu.sa

Generally, pyrazole is considered a weak base. ksu.edu.sa The basicity of the pyrazole ring can be modulated by the electronic effects of substituents. Theoretical calculations have shown that electron-donating groups attached to the ring carbons tend to increase the electron density on the pyridine-like nitrogen, thereby increasing its basicity. nih.gov Conversely, electron-withdrawing groups decrease basicity. In the case of this compound, the 2,4-dimethylphenyl group is an electron-donating group. Therefore, it is predicted that this substituent would enhance the basicity of the pyrazole ring compared to the unsubstituted parent pyrazole.

Studies comparing pyrazoles to their isomeric imidazoles (1,3-diazoles) show that pyrazoles are generally less basic. researchgate.net This difference is often attributed to the adjacent arrangement of the nitrogen atoms and the relative weakness of the N-N bond, which affects the stability of the protonated form. researchgate.netresearchgate.net

Investigation of Biological Activities and Molecular Interactions in Vitro and Preclinical Models

Enzyme Modulation and Inhibition Studies

The pyrazole (B372694) nucleus is a core component in many compounds designed for enzyme inhibition. Research has demonstrated that derivatives, particularly those with aryl substitutions at the 3-position, exhibit a broad range of inhibitory activities against several important enzyme targets.

Cyclooxygenase (COX) Enzyme Inhibition

The pyrazole scaffold is a well-established framework for the development of Cyclooxygenase (COX) inhibitors. Notably, the selective COX-2 inhibitor Celecoxib features a 1,5-diaryl pyrazole structure. nih.gov This has spurred research into other pyrazole derivatives for their anti-inflammatory potential.

Studies on various polysubstituted pyrazoles have identified compounds with significant COX-2 inhibition and noticeable selectivity over the COX-1 isoform. nih.gov For instance, certain bipyrazole and pyranopyrazole derivatives have demonstrated anti-inflammatory activity and COX-2 selectivity comparable to celecoxib. nih.gov The structural modifications on the pyrazole ring, including the nature and position of substituents on the aryl moieties, are critical in determining the potency and selectivity of COX inhibition. nih.govnih.gov While direct inhibitory data for 3-(2,4-Dimethylphenyl)-1H-pyrazole on COX enzymes is not extensively detailed in the cited literature, the established activity of structurally similar 3-aryl and diaryl pyrazoles suggests its potential as a COX inhibitor. nih.govnih.gov

Monoamine Oxidase (MAO) (MAO-A and MAO-B) Inhibition

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) isoforms A and B. nih.govnih.gov Many of these compounds showed good inhibitory activity, with a notable selectivity for the MAO-B isoform, which is a significant target in the treatment of neurodegenerative diseases. nih.govnih.gov

In one study, the inhibitory potential was found to be influenced by the nature of the substituent on an imine linker attached to the pyrazole core. nih.gov Structure-activity relationship (SAR) analyses indicated that fluoro-substituted derivatives tended to have higher MAO-B inhibitory activity than their chloro-substituted counterparts. nih.govresearchgate.net Conversely, another study noted that the presence of a dimethoxyphenyl group on the pyrazole ring could decrease MAO inhibition potency when compared to a hydroxyphenyl substituent. nih.gov

| Compound ID | Aryl Substituent at C3 | IC₅₀ MAO-A (µM) | IC₅₀ MAO-B (µM) | Selectivity Index (SI) for MAO-B |

| 3f | 4-Fluorophenyl | >100 | 0.09±0.00 | >1111.11 |

| 3k | 4-Fluorophenyl | >100 | 0.11±0.01 | >909.09 |

| 3a | 4-Chlorophenyl | 1.12±0.09 | 0.45±0.03 | 2.48 |

| 3e | 4-Chlorophenyl | 1.98±0.11 | 0.89±0.06 | 2.22 |

| Data sourced from a study on 3-aryl-1-phenyl-1H-pyrazole derivatives, where IC₅₀ is the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). nih.govresearchgate.net |

Acetylcholinesterase (AChE) Inhibition

The same series of 3-aryl-1-phenyl-1H-pyrazole derivatives investigated for MAO inhibition were also assessed for their effects on acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. nih.govnih.govnih.gov The research demonstrated that these compounds could successfully inhibit AChE, often in the nanomolar range. nih.gov

The most potent inhibitors in the series were comparable to the standard drug Donepezil. nih.gov SAR studies revealed that chloro-substituted derivatives were generally more effective as AChE inhibitors than the fluoro-substituted versions. nih.govresearchgate.net Furthermore, an increase in the length of an alkyl substituent on the imine linker tended to reduce AChE inhibitory activity. nih.gov Other studies have also confirmed that pyrazole derivatives can act as potent inhibitors of cholinesterases, including AChE. nih.gov

| Compound ID | Aryl Substituent at C3 | pIC₅₀ AChE | IC₅₀ AChE (µM) |

| 3e | 4-Chlorophenyl | 4.20 | 63.09 |

| 3j | 4-Chlorophenyl | 4.14 | 72.44 |

| 3a | 4-Chlorophenyl | 3.90 | 125.89 |

| 3f | 4-Fluorophenyl | 3.86 | 138.03 |

| pIC₅₀ represents the negative log of the half-maximal inhibitory concentration (IC₅₀). Data is from a study on 3-aryl-1-phenyl-1H-pyrazole derivatives. nih.gov |

Mitogen-Activated Protein Kinase (MEK) Inhibition Pathways

The pyrazole scaffold has been identified as a key structural motif in the design of kinase inhibitors, including those targeting the Mitogen-Activated Protein Kinase (MEK) pathway, a critical signaling cascade in cell proliferation and survival. nih.govnih.govresearchgate.net For example, N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated as MEK inhibitors, with some compounds showing potent activity against MEK1. nih.gov

Furthermore, the structure of the FDA-approved drug Encorafenib, which targets the related MAP signaling pathway, features a trisubstituted pyrazole core. nih.gov The pyrazoyl urea (B33335) derivative Doramapimod is a potent allosteric inhibitor of p38 MAPK, another component of this broader signaling network. nih.gov While specific studies on the direct inhibition of MEK by this compound are not available in the provided sources, the established importance of the pyrazole framework in potent kinase inhibitors suggests its potential relevance to this pathway. researchgate.netacs.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The pyrazole moiety is a prominent feature in many compounds designed as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a key target in cancer therapy. nih.govmdpi.com Numerous studies have explored pyrazole-based compounds for their anti-proliferative effects mediated through EGFR inhibition. frontiersin.orgnih.govrsc.orgnih.gov

Derivatives such as pyrazolo[3,4-d]pyrimidines have shown significant EGFR inhibitory activity, with some candidates demonstrating IC₅₀ values in the low nanomolar range. rsc.orgnih.gov The design of these inhibitors often incorporates the pyrazole ring as a bioisostere for the adenine (B156593) moiety of ATP, allowing them to compete for the ATP-binding site in the kinase domain. nih.gov Molecular docking studies have confirmed that these compounds can form crucial hydrogen bond interactions within the EGFR active site. rsc.org Although inhibitory data for this compound itself is not specified, the extensive research on pyrazole derivatives, including those with aryl substitutions, underscores the scaffold's importance for targeting EGFR. frontiersin.orgnih.govacs.org

| Compound Class | Most Potent Example | Target | IC₅₀ (µM) | Reference |

| Pyrano-pyrazolo-pyrimidine | Compound 3 | EGFR | 0.06 | frontiersin.org |

| Pyrazole derivative | Compound 4a | EGFR | 0.31 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 0.034 | rsc.org |

| Pyrazole-thiadiazole hybrid | Compound 6g | EGFR | 0.024 | acs.org |

| IC₅₀ values represent the half-maximal inhibitory concentration against the EGFR kinase. |

Carbonic Anhydrase (CA) Inhibition and Isoform Selectivity

Sulfonamide derivatives incorporating a pyrazole core have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govunifi.itnih.gov These metalloenzymes (hCA I, II, IX, and XII) are involved in various physiological and pathological processes, making them attractive drug targets. nih.govnih.gov

Studies have shown that pyrazole-based sulfonamides can inhibit these isoforms with varying degrees of potency and selectivity. nih.govresearchgate.net For a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, the substitution pattern on the phenyl ring at the 3-position of the pyrazole was crucial for activity and selectivity. nih.gov Specifically, a compound bearing a 2-hydroxy-3,5-dimethylphenyl substituent showed notable activity. nih.gov The inhibitory constants (Ki) for these compounds often fall within the nanomolar range, with some derivatives showing higher activity against certain isoforms than the clinically used inhibitor Acetazolamide. nih.gov Docking studies indicate that the selectivity profile arises from differences in the active site amino acid residues of the various isoforms, which affects the binding conformation of the inhibitors. nih.gov

| Compound Series | Substitution Pattern | Target Isoform | Kᵢ (nM) |

| Phenyl-1H-pyrazole-5-carboxamides | 2-hydroxy-4,5-dimethylphenyl | hCA II | Potent |

| Phenyl-1H-pyrazole-5-carboxamides | 2-hydroxy-3,5-dimethylphenyl | hCA II | Moderate |

| Phenyl-1H-pyrazole-5-carboxamides | 5-chloro-2-hydroxyphenyl | hCA II | Potent |

| Pyrazol-4-yl-diazene derivatives | Varied | hCA I | 1.06 - 9.83 |

| Pyrazol-4-yl-diazene derivatives | Varied | hCA II | 0.68 - 7.16 |

| Kᵢ represents the inhibition constant. Data is sourced from studies on pyrazole-containing sulfonamides. nih.govnih.gov |

Prokaryotic Arylamine N-Acetyltransferase (NAT) Inhibition

Research into the inhibitory effects of this compound on prokaryotic arylamine N-acetyltransferases (NAT) is an area of interest for understanding potential antibacterial mechanisms. While direct studies on this specific compound's NAT inhibition are not extensively detailed in the provided context, the broader class of pyrazole derivatives has been investigated for their interaction with various enzymes. The potential for pyrazole-based compounds to act as enzyme inhibitors is a foundational concept in their design as therapeutic agents. nih.gov

Antimicrobial Efficacy

The antimicrobial properties of pyrazole derivatives, including those structurally related to this compound, have been a significant focus of scientific investigation.

Derivatives of pyrazole have demonstrated a wide range of antibacterial activities. nih.gov Studies on various substituted pyrazole compounds have revealed that their efficacy is often dependent on the specific substitutions at different positions of the pyrazole ring. greenpharmacy.info

For instance, certain pyrazole-based sulfonamide derivatives have shown selective activity against Gram-positive bacteria, particularly Bacillus subtilis, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 1 µg/mL. However, these same compounds did not show activity against the Gram-negative strains tested. This highlights the selective nature of the antibacterial action of some pyrazole derivatives.

In other studies, pyrazole derivatives have been effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, some pyrazole-thiazole hybrids have demonstrated activity against Staphylococcus aureus and the Gram-negative bacterium Klebsiella planticola. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have also shown potent growth inhibition of Gram-positive strains and Acinetobacter baumannii. nih.gov

The nature of the substituent on the pyrazole ring plays a crucial role in determining the antibacterial spectrum and potency. For example, substitutions with chlorine, bromine, fluorine, and nitro groups at the third and fifth positions of the pyrazole ring have been suggested to enhance antibacterial activity, whereas methyl and methoxy (B1213986) substitutions may lead to a reduction in activity. greenpharmacy.info

Interactive Table: Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Key Findings |

|---|---|---|---|

| Pyrazole-based sulfonamides | Active against B. subtilis (MICs 1-125 µg/mL) | Inactive | Selective activity against Gram-positive bacteria. |

| Pyrazole-thiazole hybrids | Active against S. aureus | Active against K. planticola | Broad-spectrum potential. nih.gov |

| Naphthyl-substituted pyrazoles | Potent inhibitors | Active against A. baumannii | Disrupts bacterial cell wall. nih.gov |

The antifungal potential of pyrazole derivatives has been well-documented. Various synthesized pyrazole compounds have been screened against different fungal strains, often showing significant activity. ijsred.com

For example, a series of novel pyrazole phenyl methanamine derivatives were tested against fungal strains such as Aspergillus niger and Candida albicans, with some compounds exhibiting potent activity. ijsred.com Similarly, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides displayed moderate to good antifungal activities against phytopathogenic fungi like Gibberella zeae. nih.govresearchgate.net

The structural features of the pyrazole derivatives are critical for their antifungal efficacy. For instance, in a study of pyrazole carboxamide derivatives, the presence of an amide and a trifluoromethyl group was suggested to be key for high fungicidal activity. exlibrisgroup.com

Interactive Table: Antifungal Activity of Pyrazole Derivatives

| Compound Series | Fungal Strains Tested | Activity Level | Reference |

|---|---|---|---|

| Pyrazole phenyl methanamines | Aspergillus niger, Candida albicans | Significant | ijsred.com |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Moderate to Good | nih.govresearchgate.net |

| 5-Trifluoromethyl-1H-pyrazole-4-carboxamides | Thanatephorus cucumeris, Botryosphaeria dothidea | Good | exlibrisgroup.com |

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, with pyrazole-containing derivatives showing considerable promise. nih.gov Numerous studies have focused on synthesizing and evaluating pyrazole derivatives for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net

The antimycobacterial activity of these compounds is often evaluated against the H37Rv strain of M. tuberculosis. researchgate.netjapsonline.com For instance, certain pyrazoline derivatives have shown significant antitubercular effects, with some compounds demonstrating potent inhibitory activity with low MIC values. semanticscholar.org The specific substitutions on the pyrazoline ring were found to be critical, as compounds with a para-methoxy substitution showed no inhibition. semanticscholar.org

The design of hybrid molecules incorporating a pyrazole scaffold is a common strategy. nih.gov For example, pyrazole-based molecular hybrids of aryl amines linked via a carboxamide have been synthesized and tested, with some showing potent activity against the M. tuberculosis H37Rv strain. japsonline.com

Antiparasitic and Anthelmintic Activity

The investigation of pyrazole derivatives has extended to their potential as antiparasitic and anthelmintic agents.

Research has shown that certain pyrazole derivatives possess activity against various parasites. For example, trifluoromethylated pyrazole hybrids have been evaluated against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. frontiersin.org Structure-activity relationship studies indicated that bulky groups on the phenyl ring attached to the pyrazole core enhance antiparasitic effects. frontiersin.org Furthermore, pyrazole derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov

In the realm of anthelmintic activity, pyrazole-5-carboxamide derivatives have been tested against the parasitic nematode Haemonchus contortus. nih.govresearchgate.net Specific compounds were found to inhibit larval motility and development, with evidence suggesting that they may act by inhibiting the mitochondrial respiratory chain. nih.govresearchgate.net Further optimization of 1-methyl-1H-pyrazole-5-carboxamide derivatives has led to compounds with potent activity against H. contortus and other parasitic nematodes. tcgls.com

Antiviral Activity Research

The antiviral properties of pyrazole derivatives are an active area of research. Studies have explored the efficacy of novel pyrazole and fused pyrazolopyrimidine derivatives against various viruses. nih.gov For example, some synthesized compounds have demonstrated promising activity against Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). nih.gov The development of pyrazole-based compounds continues to be a strategy in the search for new antiviral agents. researchgate.net

Antitumor and Antiproliferative Investigations (In Vitro Cell Lines)

While no studies were identified for this compound, the pyrazole scaffold is a common feature in compounds designed for anticancer research. researchgate.net

Numerous studies have demonstrated the antiproliferative effects of various pyrazole derivatives across a range of cancer cell lines. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov One of the most active compounds in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, showed significant dose- and time-dependent inhibition of cancer cell growth. nih.gov Similarly, other pyrazole derivatives have been shown to possess antiproliferative activity against various tumor cell lines, sometimes overcoming common drug-resistance mechanisms. nih.gov

No specific data is available for this compound.

The induction of apoptosis is a common mechanism of action for many anticancer pyrazole derivatives. Research on a novel pyrazole derivative, PTA-1, revealed its ability to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells. nih.gov This was evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. nih.gov Another study on a different pyrazole derivative showed it triggered apoptosis in MDA-MB-468 cells through the generation of reactive oxygen species (ROS) and subsequent activation of the caspase 3 signaling pathway. nih.gov

No specific data is available for this compound.

The anticancer effects of pyrazole derivatives are often linked to their ability to modulate key signaling pathways involved in cancer progression. The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38MAPK, are frequent targets. nih.gov For example, certain imidazo-pyrazole compounds have been shown to inhibit p38MAPK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVEC), a key process in angiogenesis. nih.gov Other pyrazole derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov

No specific data is available for this compound.

Tubulin is a validated target for anticancer drugs, and several pyrazole-containing compounds have been investigated as tubulin polymerization inhibitors. nih.gov These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net For example, the pyrazole derivative PTA-1 was found to disrupt microtubule organization and inhibit tubulin polymerization. nih.gov Similarly, a series of 3,5-diphenyl-2-pyrazolines were found to inhibit tubulin polymerization by binding to the colchicine-binding site, preventing mitotic spindle formation in colon cancer cells. researchgate.net

No specific data is available for this compound.

Anti-inflammatory Response Modulation

The pyrazole nucleus is a core structure in several anti-inflammatory drugs. However, research into the specific anti-inflammatory effects of this compound is not available in the reviewed literature.

The inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key strategy in managing inflammatory diseases. While many pyrazole-based compounds are known for their anti-inflammatory properties, specific data on the inhibition of TNF-α or IL-6 by this compound could not be located. Research on other pyrazole derivatives has shown varied effects. For instance, one pyrazolo[3,4-b]pyridine derivative was found to stimulate the production of IL-1 beta and IL-6 in cultured human monocytes, indicating that not all pyrazoles act as inhibitors of these pathways. nih.gov

No specific data is available for this compound.

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of pyrazole derivatives is a well-documented area of research. These compounds can exert their effects through various mechanisms, including the scavenging of free radicals, which are implicated in the pathophysiology of numerous diseases. The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. niscpr.res.in

For instance, a study on a series of 1,3,4-oxadiazoles/thiadiazoles bearing a 1-(2,4-dimethylphenyl)-1H-pyrazole moiety investigated their antioxidant properties. researchgate.net While not the exact compound of interest, the presence of the 2,4-dimethylphenyl-pyrazole structure is noteworthy. In this study, compounds were screened for their ability to scavenge DPPH, hydroxyl, and nitric oxide radicals. The results indicated that chloro-substituted derivatives, in particular, demonstrated good antioxidant potential. researchgate.net Another study on thienyl-pyrazoles also highlighted the significant DPPH and hydroxyl radical scavenging activities of certain derivatives, with some compounds showing IC50 values comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov

The general findings for related pyrazole compounds suggest that the pyrazole nucleus can be a key pharmacophore for antioxidant activity. nih.govnih.gov The mechanism is often attributed to the ability of the pyrazole ring and its substituents to donate hydrogen atoms or electrons to stabilize free radicals.

Interactive Data Table: Antioxidant Activity of a Related Pyrazole Derivative

The following data is for 1-((3-(2-Hydroxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazol-4-yl)methylene)semicarbazone, a compound sharing the 1-(2,4-dimethylphenyl)-1H-pyrazole core, and is provided for illustrative purposes only.

| Assay | Test Compound Concentration (µg/mL) | % Radical Scavenging Activity |

| Nitric Oxide Radical Scavenging | 25 | 8.75 ± 0.60 |

| 50 | 14.34 ± 0.81 | |

| 75 | 28.96 ± 0.77 | |

| 100 | 32.68 ± 0.62 |

Data adapted from a study on 1,3,4-oxadiazoles/thiadiazoles bearing a pyrazole scaffold. researchgate.net

Antidiabetic Research

Pyrazole derivatives have been investigated for their potential as antidiabetic agents, with research focusing on mechanisms such as the inhibition of carbohydrate-metabolizing enzymes and improvement of insulin (B600854) sensitivity. nih.govnih.gov A number of 1-substituted 3,5-dimethylpyrazoles, for example, have demonstrated potent hypoglycemic activity in preclinical models. nih.gov

One of the key targets in antidiabetic research is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to better glycemic control. Several studies on various pyrazole derivatives have shown promising inhibitory activity against these enzymes. frontiersin.org

Furthermore, some 1,3-diaryl-[1H]-pyrazole-4-acetamides have been shown to increase glucose transport in adipocyte and muscle cell lines and exhibit significant glucose-lowering effects in diabetic animal models. nih.gov These findings underscore the potential of the pyrazole scaffold in the development of novel antidiabetic therapies. However, specific studies on the antidiabetic effects of this compound are not available.

Neuropharmacological Screening in Preclinical Models

The neuropharmacological properties of pyrazole derivatives are an active area of investigation, with studies exploring their potential as antidepressant and neuroprotective agents.

Evaluation of Antidepressant-like Effects

Several pyrazole derivatives have been synthesized and evaluated for their antidepressant-like activity in preclinical models such as the forced swim test (FST) and tail suspension test (TST). nih.govnih.gov In these models, a reduction in immobility time is indicative of an antidepressant effect. For example, a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides showed promising antidepressant potential in rats. nih.gov Similarly, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine was found to be equipotent with the standard antidepressant imipramine (B1671792) in animal assays. nih.gov These studies suggest that the pyrazole nucleus can serve as a scaffold for the development of new antidepressant drugs.

Neuroprotective Activity Assessment

Neuroprotection is a critical therapeutic strategy for neurodegenerative diseases. Research has indicated that some pyrazole derivatives may offer neuroprotective effects. For instance, certain pyrazole compounds have been shown to reduce the secretion of neurotoxins from immune-stimulated human monocytic cells, thereby protecting neuronal cells from damage. nih.gov Tacrine derivatives incorporating a methyl-pyrazole moiety have also demonstrated neuroprotective properties against glutamate-induced neuronal injury. nih.gov The evaluation of neuroprotective activity is often carried out using cell-based assays, such as the SH-SY5Y neuroblastoma cell line, where the ability of a compound to protect cells from neurotoxins is measured. nih.gov

While these findings in related compounds are encouraging, specific studies on the neuroprotective activity of this compound have not been reported.

Strategic Applications in Chemical Synthesis and Ligand Design

Role as Versatile Synthetic Intermediates and Building Blocks

The inherent reactivity and functionalization potential of the pyrazole (B372694) ring make it an excellent starting point for constructing more complex molecular architectures. The 3-(2,4-Dimethylphenyl)-1H-pyrazole moiety serves as a crucial intermediate in the synthesis of a variety of biologically active compounds and functional materials. researchgate.netatlantis-press.com

The pyrazole core itself is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. nih.gov The presence of the 2,4-dimethylphenyl substituent can significantly influence the pharmacological profile of the resulting molecules. This is often attributed to the steric and electronic effects of the methyl groups, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.